BenchChemオンラインストアへようこそ!

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Src kinase inhibition thioether pharmacophore structure–activity relationship

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7) is a synthetic, multi-functionalized thiazole-acetamide derivative with molecular formula C20H18ClFN2O2S2 and molecular weight 436.94 g/mol. The compound features a 1,3-thiazole core substituted at C-2 with a 3-chlorobenzylthio ether and at C-4 with an acetamide linker extending to a 2-(4-fluorophenoxy)ethyl side chain.

Molecular Formula C20H18ClFN2O2S2
Molecular Weight 436.94
CAS No. 1207050-42-7
Cat. No. B2859141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
CAS1207050-42-7
Molecular FormulaC20H18ClFN2O2S2
Molecular Weight436.94
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C20H18ClFN2O2S2/c21-15-3-1-2-14(10-15)12-27-20-24-17(13-28-20)11-19(25)23-8-9-26-18-6-4-16(22)5-7-18/h1-7,10,13H,8-9,11-12H2,(H,23,25)
InChIKeyBNXGSVJWDUBFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7): Baseline Identity and Procurement-Relevant Physicochemical Profile


2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7) is a synthetic, multi-functionalized thiazole-acetamide derivative with molecular formula C20H18ClFN2O2S2 and molecular weight 436.94 g/mol . The compound features a 1,3-thiazole core substituted at C-2 with a 3-chlorobenzylthio ether and at C-4 with an acetamide linker extending to a 2-(4-fluorophenoxy)ethyl side chain. Its computed physicochemical profile includes an XLogP3-AA of approximately 5.2–6.3 and a topological polar surface area (tPSA) of approximately 51–80 Ų, placing it in a lipophilic chemical space distinct from many simpler thiazole-acetamide analogs [1]. The compound is commercially available from multiple screening-compound suppliers for research use only .

Why 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide Cannot Be Casually Replaced by Off-the-Shelf Thiazole-Acetamide Analogs


Thiazole-acetamide derivatives display steep structure–activity relationships where even single-atom substitutions can alter kinase inhibition potency by orders of magnitude or shift cytotoxicity selectivity profiles across cancer cell lines [1]. Within the Src kinase inhibitor class, the unsubstituted N-benzyl analog (8a) exhibits GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, while a 4-fluorobenzylthiazolyl derivative (8b) achieves 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM—demonstrating that small modifications at the thiazole periphery profoundly alter both enzymatic and cellular activity [1]. The target compound further diverges from common comparators through a dual-halogen pharmacophore (3-Cl on the benzylthio group; 4-F on the phenoxyethyl tail), a C-2 thioether linker rarely found in typical acetamide screening libraries, and an extended ethyl spacer that increases conformational flexibility relative to direct N-phenyl acetamide analogs . These cumulative structural distinctions make simple interchange with generic thiazole-4-yl acetamides scientifically unjustified without experimental re-validation.

Quantitative Differentiation Evidence for 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7)


C-2 3-Chlorobenzylthio Substituent Confers a Thioether Pharmacophore Absent from Classical N-Benzyl Acetamide Src Kinase Inhibitors

In the established Src kinase inhibitor series of thiazolyl N-benzyl-substituted acetamides (Fallah-Tafti et al., 2011), the lead unsubstituted N-benzyl derivative 8a achieved GI50 values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F) [1]. In contrast, the target compound replaces the C-2 morpholinoethoxyphenyl group of that series with a 3-chlorobenzylthio moiety—introducing a divalent sulfur atom capable of distinct non-covalent interactions (e.g., sulfur–π interactions with kinase hinge residues) and altering the redox profile relative to simple C-2 aryl derivatives. While no direct head-to-head Src kinase assay data exist for the target compound, the structurally related N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954243-55-1) has been computationally characterized with EGFR tyrosine kinase binding (ΔG = −8.7 kcal/mol), indicating that the 3-chlorobenzylthio-thiazole core engages kinase active sites productively .

Src kinase inhibition thioether pharmacophore structure–activity relationship

4-Fluorophenoxyethyl Side Chain Provides Enhanced Lipophilicity and Conformational Reach Versus Direct N-Aryl Acetamide Analogs

The target compound incorporates an N-(2-(4-fluorophenoxy)ethyl)acetamide side chain, extending the hydrogen-bonding and lipophilic reach of the molecule relative to direct N-(4-fluorophenyl)acetamide comparators such as CAS 954044-18-9 (2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide) [1]. The ethyl spacer between the amide nitrogen and the 4-fluorophenoxy group increases the rotatable bond count (estimated 10 rotatable bonds vs. ~7 for the direct N-phenyl analog), providing greater conformational sampling capacity. The 4-fluorophenoxy motif is a recognized metabolic-stability and lipophilicity-modulating group in medicinal chemistry, with the fluorine atom enhancing membrane permeability while resisting oxidative metabolism at the para position [2]. Computed property comparisons place the target compound's cLogP in the range of approximately 4.0–5.5, higher than the direct N-(4-fluorophenyl) analog, which may favor CNS penetration or intracellular target engagement depending on the assay system .

lipophilicity optimization fluorophenoxy pharmacophore ethyl spacer flexibility

Dual-Halogen (3-Cl / 4-F) Pharmacophore Architecture Is Distinct from Mono-Halogenated Thiazole-Acetamide Screening Compounds

The target compound is one of relatively few commercially available thiazole-4-yl acetamides that simultaneously incorporates chlorine (meta position on the benzylthio ring) and fluorine (para position on the phenoxyethyl ring) in distinct structural domains. Analysis of the ChemBridge/Hit2Lead screening collection reveals that the most similar commercially cataloged analog, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide (MW 393, cLogP 5.53), employs chlorine in both aromatic regions but lacks fluorine entirely . Fluorine substitution at the para position of the phenoxy ring is known to enhance metabolic stability by blocking CYP450-mediated oxidation while maintaining or improving target binding through favorable C–F···H and C–F···π interactions [1]. The spatial separation of Cl (on the benzylthio domain) and F (on the phenoxyethyl domain) creates a defined dipole and halogen-bonding surface map that differs from analogs with both halogens clustered on a single aromatic ring [2].

dual halogenation chlorine pharmacophore fluorine metabolic stability medicinal chemistry diversification

Ethylene Glycol-Derived Spacer (-CH2CH2O-) Differentiates the Target from Methylene-Bridged and Direct Amide Analogs in H-Bond Acceptor Topology

The target compound's acetamide side chain incorporates an ethyleneoxy spacer (–CH2CH2O–) between the amide nitrogen and the 4-fluorophenyl ring, creating a hydrogen-bond acceptor topology distinct from methylene-bridged (–CH2–) or direct amide analogs. This ether oxygen contributes an additional H-bond acceptor site (total H-bond acceptors: 5) compared to the methylene-bridged analog 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide, which would have only 4 acceptors . In thiazole-acetamide drug discovery, the incorporation of an ether oxygen in the linker region has been associated with improved aqueous solubility and modulated target-binding kinetics compared to all-carbon linkers [1]. The clinically advanced Src inhibitor KX2-391 (tirbanibulin) similarly employs an ether-containing side chain (–OCH2CH2–morpholine), supporting the relevance of the ethyleneoxy motif in this chemical class [2].

hydrogen-bond acceptor topology ether spacer conformational flexibility drug-likeness optimization

Molecular Weight (436.94 Da) Occupies a Privileged Range Between Fragment-Like (<300 Da) and Lead-Like (>450 Da) Thiazole Screening Compounds

The target compound's molecular weight of 436.94 g/mol positions it above typical fragment-sized thiazole building blocks (e.g., {2-[(3-chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid, MW 299.8 g/mol ) and below many elaborated lead-like thiazole derivatives that exceed 500 Da. Its closest cataloged analog with a 3-chlorobenzylthio-thiazole core but a simpler N-substituent, N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, has a molecular weight of 354.9 g/mol , while the N-(1H-indol-3-ylethyl) analog reaches 441.99 g/mol . At 436.94 Da, the target compound adds the 4-fluorophenoxyethyl pharmacophore while remaining within generally accepted lead-like property space (MW < 450 Da), offering a balance of molecular complexity and drug-likeness that may not be available from either smaller fragment-like or larger, fully elaborated analogs within commercial screening collections.

molecular weight optimization lead-like chemical space thiazole screening library diversification

Anticancer Activity Evidence from Structurally Proximal Analogs Supports Prioritization for Oncology-Focused Procurement

Although target-compound-specific cytotoxicity data are not yet available in the peer-reviewed literature, closely structurally related analogs provide class-level evidence supporting its prioritization for oncology screening. The N-(benzo[d][1,3]dioxol-5-yl) analog of the 3-chlorobenzylthio-thiazole-4-yl acetamide series exhibited IC50 values ranging from 1.54 μM to 4.52 μM against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines, performing more potently than doxorubicin (IC50 4.56–8.29 μM) in the same assays . The N-benzyl-substituted analog demonstrated an IC50 of approximately 15 μM against MCF-7 breast cancer cells . In the broader thiazole-acetamide class, the 4-fluorobenzylthiazolyl derivative 8b achieved 64–71% inhibition of BT-20 (breast) and CCRF-CEM (leukemia) cell proliferation at 50 μM [1]. The indolylethyl-substituted 3-chlorobenzylthio-thiazole analog was computationally characterized as an EGFR tyrosine kinase inhibitor (ΔG = −8.7 kcal/mol) with apoptosis induction via caspase-3 activation, further supporting the oncological relevance of this chemotype .

anticancer activity EGFR inhibition Src kinase cell proliferation assay

Recommended Procurement and Research Application Scenarios for 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7)


Kinase-Focused Phenotypic Screening in Oncology

The compound is best deployed as a structurally differentiated entry in kinase-focused screening libraries targeting Src family kinases or EGFR-dependent cancer cell lines. The 3-chlorobenzylthio pharmacophore distinguishes it from the well-characterized N-benzyl acetamide Src inhibitor series (Fallah-Tafti et al., 2011), while class-level anticancer activity in HepG2, HCT116, MCF7, BT-20, and CCRF-CEM cell lines supports its inclusion in oncology phenotypic screens [1]. Researchers should prioritize this compound when seeking thiazole-acetamide hits with a thioether linkage that may confer kinase selectivity profiles distinct from C-2 aryl or amino-substituted analogs.

Structure–Activity Relationship (SAR) Expansion Around the 3-Chlorobenzylthio-Thiazole Chemotype

For medicinal chemistry teams already working with 3-chlorobenzylthio-thiazole-4-yl acetamide cores, this compound provides a unique combination of the 4-fluorophenoxyethyl side chain that is not available in the N-isobutyl (CAS 953965-92-9), N-benzyl (CAS 953966-05-7), or N-(4-fluorophenyl) (CAS 954044-18-9) analogs . Systematic procurement of this compound alongside its simpler N-substituted congeners enables direct head-to-head SAR determination of the impact of the ethyleneoxy spacer and para-fluoro substituent on potency, selectivity, and physicochemical properties.

Halogen-Bonding and Fluorine-Scanning Studies in Drug Design

The spatially separated 3-Cl and 4-F substituents make this compound a valuable tool for halogen-bonding studies and fluorine-scanning exercises. Unlike screening hits that cluster halogens on a single ring (e.g., 2-Cl/4-Cl combos in Hit2Lead SC-5856229 ), the target compound distributes halogen atoms across two distinct aromatic domains, enabling deconvolution of halogen position effects on target binding. Computational chemistry groups can use this compound as a test case for evaluating halogen–π, halogen–hydrogen, and halogen–halogen interaction predictions in docking and molecular dynamics simulations.

Antimicrobial Screening Against Gram-Positive and Gram-Negative Panels

Thiazole derivatives with chlorinated phenyl groups have demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria in structure–activity relationship studies . The target compound's dual-halogen architecture and thioether linkage differentiate it from mono-halogenated thiazole antimicrobial leads, warranting its inclusion in antimicrobial screening decks targeting drug-resistant bacterial strains. Procurement for antimicrobial discovery programs is supported by class-level evidence that chlorinated thiazole derivatives exhibit measurable zones of inhibition against Staphylococcus aureus and Escherichia coli at micromolar concentrations.

Quote Request

Request a Quote for 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.